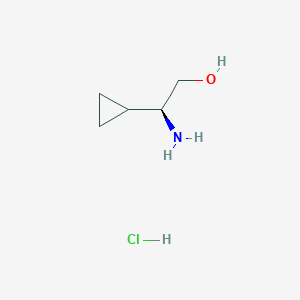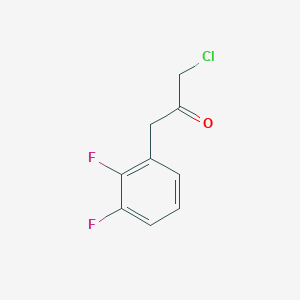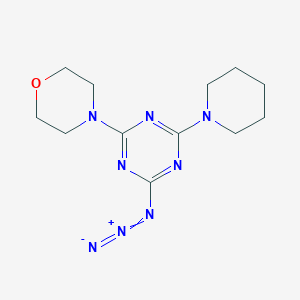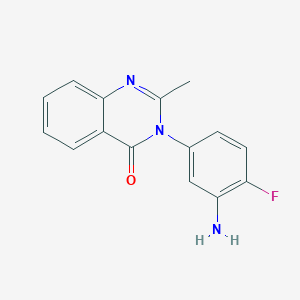
3-(Bromomethyl)-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-5-methoxypyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless liquid that is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-5-methoxypyridine is not well understood. However, it is believed to exert its biological activity by interacting with specific targets in cells such as enzymes, receptors, and ion channels. The exact mechanism of action may vary depending on the specific biological activity being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Bromomethyl)-5-methoxypyridine have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound exhibits antimicrobial activity against a wide range of bacterial and fungal pathogens. It has also been reported to exhibit antitumor activity against various cancer cell lines.
In vivo studies have shown that 3-(Bromomethyl)-5-methoxypyridine exhibits anti-inflammatory activity in animal models of inflammation. It has also been reported to exhibit neuroprotective activity in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Bromomethyl)-5-methoxypyridine is its versatility as a reagent for the preparation of various functionalized pyridine derivatives. It also exhibits a wide range of biological activities, making it a useful tool for studying various biological processes.
However, one of the main limitations of this compound is its potential toxicity and environmental hazards. It is important to handle this compound with care and dispose of it properly to minimize its impact on the environment.
Direcciones Futuras
There are several future directions for the study of 3-(Bromomethyl)-5-methoxypyridine. One direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the exploration of its potential applications in various fields such as medicine, material science, and electronics.
In medicine, future studies could focus on the development of new antimicrobial, antitumor, and anti-inflammatory agents based on the structure of 3-(Bromomethyl)-5-methoxypyridine. In material science, future studies could focus on the preparation of new functionalized polymers and metal-organic frameworks based on this compound. In electronics, future studies could focus on the development of new conducting polymers and metal complexes based on this compound.
Métodos De Síntesis
The synthesis of 3-(Bromomethyl)-5-methoxypyridine involves the reaction of 3-(hydroxymethyl)-5-methoxypyridine with hydrobromic acid in the presence of a suitable catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification by distillation or recrystallization.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-5-methoxypyridine has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been used as a building block for the synthesis of various biologically active compounds.
In organic synthesis, 3-(Bromomethyl)-5-methoxypyridine has been used as a versatile reagent for the preparation of various functionalized pyridine derivatives. It has also been used as a key intermediate for the synthesis of natural products and pharmaceuticals.
In material science, this compound has been used as a precursor for the preparation of functionalized polymers and metal-organic frameworks. It has also been used as a dopant for the preparation of conducting polymers and as a ligand for the preparation of metal complexes.
Propiedades
IUPAC Name |
3-(bromomethyl)-5-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPYZEUCBAXHSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-methoxypyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)
![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2398501.png)



![2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2398509.png)
![Tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate](/img/structure/B2398511.png)
![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398512.png)
![(4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2398513.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2398517.png)
![N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2398519.png)